Cas no 15917-50-7 (Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) structure
15917-50-7 structure
Product Name:Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
Numero CAS:15917-50-7
MF:C25H27NO
MW:357.487986803055
CID:183561
PubChem ID:3036702
Update Time:2025-04-19

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
    • 2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
    • TAMOXIFEN
    • (Z)-2-(4-(1,2-Diphenyl-1-propenyl)phenoxy)-N,N-dimethylethanamine
    • Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
    • ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-propen-1-yl]phenoxy]-N,N-dimethyl-
    • Q27272393
    • 15917-50-7
    • SCHEMBL17164697
    • Tamoxifen Citrate Imp. D (EP) Z-Isomer; Tamoxifen Imp. D (EP) Z-Isomer; 2-[4-[(Z)-1,2-Diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine; Tamoxifen Citrate Impurity D as Z-Isomer; Tamoxifen Impurity D as Z-Isomer
    • 2-(4-((Z)-1,2-DIPHENYLPROP-1-ENYL)PHENOXY)-N,N-DIMETHYLETHANAMIN
    • 9D8W3B5C6R
    • UNII-9D8W3B5C6R
    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-,(Z)-
    • CHEMBL93023
    • (Z)-desethyl methyl tamoxifen
    • Desethyl methyl tamoxifen, (Z)-
    • Inchi: 1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
    • Chiave InChI: YBZBQYHSLRTDHL-QQTULTPQSA-N
    • Sorrisi: O(CCN(C)C)C1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(/C)\C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 357.20941
  • Massa monoisotopica: 357.209264485g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 449
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 12.5Ų

Proprietà sperimentali

  • Densità: 1.052±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,012 g/l) (25°C),
  • PSA: 12.47
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.